Cleroindicin C
CAS No.: 183626-28-0
Cat. No.: VC0189038
Molecular Formula: C8H12O3
Molecular Weight: 156.17908
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 183626-28-0 |
|---|---|
| Molecular Formula | C8H12O3 |
| Molecular Weight | 156.17908 |
| IUPAC Name | (3aR,7aS)-3a-hydroxy-2,3,4,5,7,7a-hexahydro-1-benzofuran-6-one |
| Standard InChI | InChI=1S/C8H12O3/c9-6-1-2-8(10)3-4-11-7(8)5-6/h7,10H,1-5H2/t7-,8+/m0/s1 |
| SMILES | C1CC2(CCOC2CC1=O)O |
| Appearance | Oil |
Introduction
Chemical Structure and Identification
Cleroindicin C (C₈H₁₂O₃) is classified as an organoheterocyclic compound belonging to the benzofurans group. Its IUPAC name is (3aR,7aS)-3a-hydroxy-2,3,4,5,7,7a-hexahydro-1-benzofuran-6-one . This compound features a distinctive bicyclic structure with a tetrahydrofuran ring fused to a cyclohexanone ring, containing a hydroxyl group at the fusion point.
Fundamental Chemical Identifiers
A comprehensive set of chemical identifiers for Cleroindicin C is presented in Table 1, providing essential reference information for research applications.
Table 1: Chemical Identifiers of Cleroindicin C
| Identifier Type | Value |
|---|---|
| CAS Number | 183626-28-0 |
| IUPAC Name | (3aR,7aS)-3a-hydroxy-2,3,4,5,7,7a-hexahydro-1-benzofuran-6-one |
| SMILES (Canonical) | C1CC2(CCOC2CC1=O)O |
| SMILES (Isomeric) | C1C[C@]2(CCO[C@H]2CC1=O)O |
| InChI | InChI=1S/C8H12O3/c9-6-1-2-8(10)3-4-11-7(8)5-6/h7,10H,1-5H2/t7-,8+/m0/s1 |
| InChI Key | ZCBQZDMJIVJQLX-JGVFFNPUSA-N |
| PubChem CID | 10975728 |
Data compiled from multiple sources
The stereochemistry of Cleroindicin C is particularly significant, with specific configurations at the 3a and 7a positions (3aR,7aS), contributing to its biological activities and interactions with protein targets.
Physical and Chemical Properties
Cleroindicin C possesses distinct physical and chemical properties that influence its behavior in biological systems and its potential applications in pharmaceutical research.
Physicochemical Characteristics
The compound exists as an oil in its pure form, with properties conducive to potential pharmaceutical applications . Table 2 summarizes the key physicochemical properties of Cleroindicin C.
Table 2: Physicochemical Properties of Cleroindicin C
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₂O₃ |
| Molecular Weight | 156.18 g/mol |
| Exact Mass | 156.078644241 g/mol |
| Physical State | Oil |
| Topological Polar Surface Area (TPSA) | 46.50 Ų |
| XLogP | -0.70 |
| Atomic LogP (ALogP) | 0.26 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 0 |
| Density | 1.301 g/cm³ (Predicted) |
The relatively low molecular weight (156.18 g/mol) and favorable partition coefficients suggest good potential for membrane permeability, which is essential for drug candidates. The absence of rotatable bonds indicates structural rigidity, potentially contributing to specific binding interactions with biological targets.
Pharmacokinetic and ADMET Properties
Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of Cleroindicin C provides valuable insights into its potential as a drug candidate, particularly for neurological applications.
ADMET Profile
Computational predictions using admetSAR 2 reveal important pharmacokinetic characteristics of Cleroindicin C, as detailed in Table 3.
Table 3: Predicted ADMET Properties of Cleroindicin C
| Property | Prediction | Probability (%) |
|---|---|---|
| Human Intestinal Absorption | Positive | 99.46% |
| Caco-2 Permeability | Positive | 56.56% |
| Blood-Brain Barrier Penetration | Positive | 62.50% |
| Human Oral Bioavailability | Positive | 54.29% |
| Subcellular Localization | Mitochondria | 74.90% |
| P-glycoprotein Inhibition | Negative | 97.64% |
| P-glycoprotein Substrate | Negative | 96.00% |
| CYP3A4 Inhibition | Negative | 97.86% |
| CYP2C9 Inhibition | Negative | 87.56% |
| Carcinogenicity | Negative | 98.00% |
| UGT Catalyzed | Positive | 80.00% |
The predicted favorable human intestinal absorption (99.46% probability) and blood-brain barrier penetration (62.50% probability) are particularly noteworthy for a compound with potential neurological applications. The prediction of non-inhibition of major cytochrome P450 enzymes suggests minimal drug-drug interaction concerns, while the high probability (98.00%) of non-carcinogenicity is encouraging for safety considerations.
| Compound | Binding Affinity (kcal/mol) | RMSD (Å) |
|---|---|---|
| Cleroindicin C | 10.12 | 0.77 |
| Dehydroxymethylflazine | 10.17 | 1.59 |
| Nimbinin | 9.74 | 1.42 |
| [2-(9H-pyrido[3,4-b]indol-1-yl)furan-3-yl]methanol | 9.13 | 1.85 |
| 4-methoxydianthramide B | 8.95 | 1.02 |
The exceptionally high binding affinity (10.12 kcal/mol) combined with the lowest RMSD value (0.77 Å) among the tested compounds indicates that Cleroindicin C forms stable and precise interactions with the FUS protein binding pocket. This suggests significant potential as an FUS protein inhibitor, which could have implications for treating FUS-related neurodegenerative conditions.
Molecular Dynamics Simulation Findings
Molecular dynamics (MD) simulations over 100 ns have provided deeper insights into the stability and nature of Cleroindicin C's interaction with the FUS protein. After an initial equilibration period, the FUS protein-Cleroindicin C complex demonstrated RMSD values oscillating between approximately 2.0 and 4.5 Å, indicating a stable association throughout the simulation period .
The stability observed in secondary structural elements during the simulation suggests that the protein maintains its structural integrity when bound to Cleroindicin C. The residue-wise interaction analysis revealed specific amino acid residues with high interaction frequencies, identifying critical contact points that likely contribute to the strong binding affinity between Cleroindicin C and the FUS protein .
These findings collectively support the potential of Cleroindicin C as a therapeutic agent targeting FUS protein dysfunction in neurodegenerative disorders.
Natural Sources and Botanical Origin
Cleroindicin C is a natural product found in various plant species, particularly those used in traditional medicine systems.
Plant Sources
Cleroindicin C has been identified in Clerodendrum indicum, a plant traditionally used in Ayurvedic medicine for various therapeutic purposes . Additionally, research has reported its presence in Incarvillea mairei var. grandiflora and Incarvillea mairei .
The compound belongs to a family of related structures collectively known as cleroindicins, which encompass several analogues (C-F) that share structural similarities but differ in stereochemistry and oxidation states . These compounds are classified as diterpenoids with clerodane or neo-clerodane skeletons, with specific structural features including a furan ring in all isolated representatives and often lactone rings .
Synthesis and Production
The total synthesis of Cleroindicin C has been achieved through enantioselective approaches, providing access to pure samples for research and clarifying stereochemical assignments.
Synthetic Approaches
Enantioselective total synthesis of Cleroindicin C and related cleroindicins (C-F) has been reported, demonstrating the synthetic utility of 2,4-dihydroxybenzaldehyde as a starting material through sequential o-quinone methide chemistry and diastereoselective dearomatization . These synthetic efforts have been instrumental in clarifying optical rotations and stereochemical assignments of the natural products.
Interestingly, while Cleroindicin C maintains its stereochemical integrity, natural Cleroindicin F was found to be nearly racemic, and an optically pure synthetic sample of Cleroindicin F was observed to racemize under slightly basic conditions. Other natural chiral cleroindicins were determined to be partially racemic .
Future Research Directions
Despite the promising findings regarding Cleroindicin C's interaction with the FUS protein and its favorable drug-like properties, several areas warrant further investigation to fully realize its therapeutic potential.
Expanding Therapeutic Applications
While current research has primarily focused on FUS protein inhibition in the context of dementia, the unique structural features and biological properties of Cleroindicin C suggest potential applications in other areas. Research exploring its activity against additional therapeutic targets could uncover new applications for this natural product.
In Vivo Studies and Clinical Translation
The computational predictions and in vitro findings regarding Cleroindicin C's properties and activities require validation through in vivo studies to assess efficacy, safety, and pharmacokinetics in living systems. Such studies would be essential steps toward potential clinical translation.
Structure-Activity Relationship Studies
Systematic modification of the Cleroindicin C structure could yield derivatives with enhanced potency, selectivity, or pharmacokinetic properties. Structure-activity relationship studies would provide valuable insights into the structural determinants of its biological activities and guide the development of optimized analogues.
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